molecular formula C35H68O4 B12647902 Dipentadecyl glutarate CAS No. 26720-15-0

Dipentadecyl glutarate

Cat. No.: B12647902
CAS No.: 26720-15-0
M. Wt: 552.9 g/mol
InChI Key: NPEZJEDWVLVWIP-UHFFFAOYSA-N
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Description

Dipentadecyl glutarate is an organic compound with the molecular formula C35H68O4 It is an ester derived from glutaric acid and pentadecanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipentadecyl glutarate can be synthesized through the esterification of glutaric acid with pentadecanol. The reaction typically involves heating glutaric acid and pentadecanol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards the formation of the ester.

Industrial Production Methods

In industrial settings, this compound can be produced using continuous esterification processes. These processes often involve the use of large-scale reactors and efficient separation techniques to isolate the desired ester product. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of this compound.

Chemical Reactions Analysis

Types of Reactions

Dipentadecyl glutarate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond in this compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield glutaric acid and pentadecanol.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert the ester group into alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Glutaric acid and pentadecanol.

    Oxidation: Corresponding carboxylic acids and alcohols.

    Reduction: Alcohols derived from the ester group.

Scientific Research Applications

Dipentadecyl glutarate has several scientific research applications:

    Chemistry: Used as a model compound in esterification and hydrolysis studies.

    Biology: Investigated for its potential role in biological systems and metabolic pathways.

    Medicine: Explored for its potential therapeutic applications and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of dipentadecyl glutarate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes involved in ester hydrolysis, leading to the release of glutaric acid and pentadecanol. These metabolites can then participate in various metabolic pathways, influencing cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

    Dipentadecyl succinate: An ester derived from succinic acid and pentadecanol.

    Dipentadecyl adipate: An ester derived from adipic acid and pentadecanol.

    Dipentadecyl pimelate: An ester derived from pimelic acid and pentadecanol.

Uniqueness

Dipentadecyl glutarate is unique due to its specific ester structure and the properties conferred by the glutaric acid moiety. Compared to similar compounds, it may exhibit distinct reactivity and applications based on the length and branching of the carbon chain in the ester group.

Properties

CAS No.

26720-15-0

Molecular Formula

C35H68O4

Molecular Weight

552.9 g/mol

IUPAC Name

dipentadecyl pentanedioate

InChI

InChI=1S/C35H68O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-38-34(36)30-29-31-35(37)39-33-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-33H2,1-2H3

InChI Key

NPEZJEDWVLVWIP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCOC(=O)CCCC(=O)OCCCCCCCCCCCCCCC

Origin of Product

United States

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